molecular formula C13H25Cl B12552694 1-Tridecene, 3-chloro- CAS No. 146548-52-9

1-Tridecene, 3-chloro-

Katalognummer: B12552694
CAS-Nummer: 146548-52-9
Molekulargewicht: 216.79 g/mol
InChI-Schlüssel: ZFWOYQPKYKFFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tridecene, 3-chloro- is an organic compound with the molecular formula C13H25Cl. It is a chlorinated derivative of 1-Tridecene, which is an unsaturated hydrocarbon.

Vorbereitungsmethoden

The synthesis of 1-Tridecene, 3-chloro- typically involves the chlorination of 1-Tridecene. This can be achieved through various methods, including:

Analyse Chemischer Reaktionen

1-Tridecene, 3-chloro- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in 1-Tridecene, 3-chloro- can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: This compound can undergo oxidation to form corresponding epoxides or other oxygenated products.

    Reduction Reactions: Reduction of 1-Tridecene, 3-chloro- can lead to the formation of 1-Tridecene or other reduced derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.

Wissenschaftliche Forschungsanwendungen

1-Tridecene, 3-chloro- has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Research studies may utilize this compound to investigate its biological activity and potential effects on living organisms.

    Medicine: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Tridecene, 3-chloro- involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Tridecene, 3-chloro- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

146548-52-9

Molekularformel

C13H25Cl

Molekulargewicht

216.79 g/mol

IUPAC-Name

3-chlorotridec-1-ene

InChI

InChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3

InChI-Schlüssel

ZFWOYQPKYKFFMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(C=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.